5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine
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Overview
Description
5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine is a brominated heterocyclic aromatic organic compound. It contains a pyridine ring substituted with a bromo group at the 5-position, a methyl group at the 3-position, and a pyrrolidin-3-yloxy group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Bromination: The pyridine ring is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Pyrrolidin-3-yloxy Group Introduction: The pyrrolidin-3-yloxy group is introduced through nucleophilic substitution reactions, often using pyrrolidin-3-ol and a suitable coupling reagent.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles, coupling reagents
Major Products Formed:
Oxidation: Various oxidized derivatives of the pyridine ring
Reduction: Reduced forms of the compound
Substitution: Derivatives with different substituents replacing the bromo group
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its bromo group makes it a versatile building block for further chemical modifications.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it valuable in drug discovery.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Further studies are needed to fully understand its medical applications.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative being studied.
Comparison with Similar Compounds
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine
5-Bromo-2-chloro-pyridin-3-yl)-methanol
Uniqueness: Compared to similar compounds, 5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine has a unique combination of substituents that affect its chemical reactivity and biological activity
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-methyl-2-pyrrolidin-3-yloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-4-8(11)5-13-10(7)14-9-2-3-12-6-9/h4-5,9,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKBAZQNJJIHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCNC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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